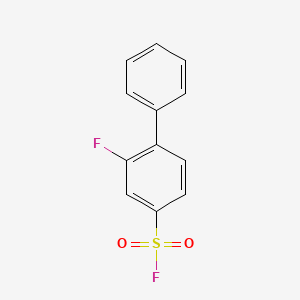
3-Fluoro-4-phenylbenzene-1-sulfonyl fluoride
Description
3-Fluoro-4-phenylbenzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered significant interest in various fields of chemistry and biology. Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in organic synthesis and potential candidates for drug discovery and materials science .
Properties
Molecular Formula |
C12H8F2O2S |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
3-fluoro-4-phenylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C12H8F2O2S/c13-12-8-10(17(14,15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
DGAUVTRDNPTABP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Fluoro-4-phenylbenzene-1-sulfonyl fluoride typically involves the direct fluorosulfonylation of the corresponding aromatic compounds. One common method is the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Chemical Reactions Analysis
3-Fluoro-4-phenylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include sulfuryl fluoride gas, fluorosulfonyl radicals, and various nucleophiles. Major products formed from these reactions often include functionalized sulfonyl fluorides and other fluorinated compounds .
Scientific Research Applications
3-Fluoro-4-phenylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Biology: The compound is used as an electrophilic warhead in the design of covalent inhibitors and probes for biological studies.
Drug Discovery: Its stability and reactivity make it a valuable candidate for the development of new pharmaceuticals.
Materials Science: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-phenylbenzene-1-sulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group acts as an electrophilic center, reacting with nucleophilic residues in proteins and other biomolecules. This interaction can inhibit enzyme activity or modify protein function, making it useful in various biological applications .
Comparison with Similar Compounds
3-Fluoro-4-phenylbenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a phenyl group.
Sulfonyl Fluorides with Different Substituents: These compounds may have varying reactivities and applications depending on the nature of the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


